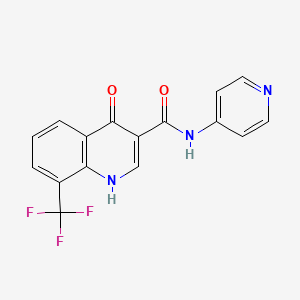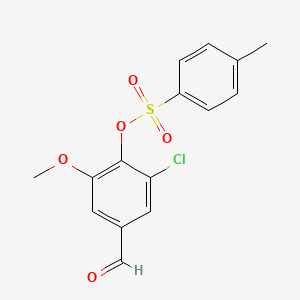
4-cloro-1-metil-1H-imidazol-5-carbaldehído
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-1-methyl-1H-imidazole-5-carbaldehyde is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industrial fields. This compound, in particular, is characterized by the presence of a chloro group at the 5th position, a methyl group at the 3rd position, and an aldehyde group at the 4th position of the imidazole ring.
Aplicaciones Científicas De Investigación
4-chloro-1-methyl-1H-imidazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Análisis Bioquímico
Biochemical Properties
The compound plays a significant role in biochemical reactions. It is involved in the formation of bonds during the synthesis of imidazoles . The compound interacts with various enzymes, proteins, and other biomolecules, contributing to the overall biochemical processes .
Cellular Effects
The effects of 4-Chloro-1-methyl-1H-imidazole-5-carbaldehyde on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound has been found to exhibit high inhibitory activity with respect to M. tuberculosis strains .
Molecular Mechanism
At the molecular level, 4-Chloro-1-methyl-1H-imidazole-5-carbaldehyde exerts its effects through various mechanisms. It participates in electron-rich iron (III) porphyrin complex catalyzed epoxidation of olefins . It also undergoes reductive amination with the amine in the presence of sodium borohydride to form secondary amines .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-methyl-1H-imidazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methylimidazole with chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 5th position. The aldehyde group can be introduced via formylation reactions using reagents like Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieve efficient production. The scalability of the synthesis process is also an important consideration for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-1-methyl-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products
Oxidation: 5-Chloro-3-methylimidazole-4-carboxylic acid
Reduction: 5-Chloro-3-methylimidazole-4-methanol
Substitution: Various substituted imidazoles depending on the nucleophile used
Mecanismo De Acción
The mechanism of action of 4-chloro-1-methyl-1H-imidazole-5-carbaldehyde depends on its interaction with molecular targets. For example, in biological systems, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating their activity. The presence of the chloro and aldehyde groups can influence its reactivity and binding affinity, making it a versatile compound for various applications.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Methylimidazole-4-carbaldehyde
- 4-Methylimidazole-5-carbaldehyde
- 5-Chloroimidazole-4-carbaldehyde
Uniqueness
4-chloro-1-methyl-1H-imidazole-5-carbaldehyde is unique due to the specific positioning of the chloro, methyl, and aldehyde groups on the imidazole ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Propiedades
IUPAC Name |
5-chloro-3-methylimidazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-8-3-7-5(6)4(8)2-9/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAOPALZMNNJPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-chloro-2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2419780.png)

![1-[1-(cyclopropanesulfonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2419788.png)

![Ethyl 2-((1-cyclopropyl-5,7-dimethyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2419791.png)



![3-[(2-Chlorophenyl)methyl]-1-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/new.no-structure.jpg)


![2-[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2419801.png)
![3-[2-(1,3-benzothiazol-2-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B2419802.png)

